GSK2850163
Übersicht
Beschreibung
GSK2850163 is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of dichlorobenzyl and methylbenzyl groups further enhances its reactivity and potential utility in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GSK2850163 typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of catalysts such as palladium or aluminum chloride to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
GSK2850163 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
GSK2850163 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of GSK2850163 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features but different functional groups.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with antioxidant properties and structural similarities.
Uniqueness
GSK2850163 is unique due to its spirocyclic structure and the presence of both dichlorobenzyl and methylbenzyl groups. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biologische Aktivität
GSK2850163 is a selective inhibitor of the inositol-requiring enzyme 1 alpha (IRE1α), which plays a critical role in the unfolded protein response (UPR). This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, by modulating the IRE1α pathway. Research has demonstrated its ability to inhibit both the kinase and endonuclease activities of IRE1α, leading to significant biological effects in various cancer cell lines.
Inhibition of IRE1α
This compound operates primarily by binding to an allosteric site on the IRE1α kinase domain, stabilizing it in an inactive conformation. This action inhibits its RNase activity, which is crucial for splicing XBP-1 mRNA, a key component of the UPR. The compound exhibits dose-dependent inhibition with effective concentrations reported at 20 nM for kinase activity and 200 nM for RNase activity .
Effects on Cancer Cell Lines
Studies have shown that this compound significantly decreases the proliferation, migration, and invasion capabilities of tamoxifen-resistant MCF-7 breast cancer cells (MCF-7(R)). The compound not only reduces tumorigenic features but also enhances sensitivity to tamoxifen when used in combination therapy .
Table 1: Biological Activity of this compound in MCF-7(R) Cells
Biological Activity | Effect | Concentration (nM) |
---|---|---|
Proliferation Rate | Decreased | 20 |
Migration Ability | Significantly reduced | 200 |
Colony Formation Capability | Strongly limited | 200 |
Tamoxifen Sensitivity Enhancement | Increased | Combined with this compound |
Case Study 1: Breast Cancer Cells
A study evaluating the effects of this compound on MCF-7(R) cells revealed that treatment led to a marked decrease in cell proliferation rates and migration capabilities. The combination of this compound with tamoxifen resulted in enhanced sensitivity and reduced tumorigenic potential, indicating a promising avenue for overcoming drug resistance in breast cancer therapies .
Case Study 2: Myeloma Cells
In multiple myeloma cell lines, this compound demonstrated potent inhibition of IRE1α-dependent splicing of XBP-1 mRNA. This was evidenced by a significant reduction in endogenous XBP-1s mRNA levels following treatment, suggesting that this compound could be effective in targeting myeloma cells through modulation of the UPR .
Table 2: Summary of Findings from Myeloma Cell Studies
Cell Line | Effect of this compound | Measurement Method |
---|---|---|
RPMI-8226 | Inhibition of XBP-1 splicing | RT-qPCR |
J558 | Decreased cell viability | Alamar Blue Assay |
HEK293 | RNase activity inhibition | FRET Assay |
Eigenschaften
IUPAC Name |
(5R)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDASBFQKMHSSJ-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCC[C@@]3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.